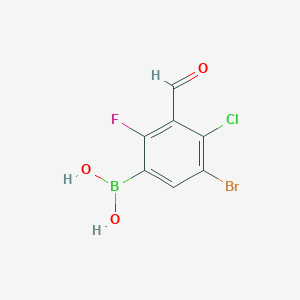

(5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid

Description

Properties

IUPAC Name |

(5-bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BBrClFO3/c9-5-1-4(8(13)14)7(11)3(2-12)6(5)10/h1-2,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTKQHJXXHEVGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1F)C=O)Cl)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BBrClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substituent Compatibility and Directing Effects

The target compound’s substitution pattern—boronic acid at position 1, fluoro at 2, formyl at 3, chloro at 4, and bromo at 5—requires careful planning to address conflicting directing effects. The formyl group (-CHO) is a strong meta-director, while halogens (F, Cl, Br) act as ortho/para directors. A viable approach involves:

-

Introducing the formyl group early to leverage its meta-directing influence for subsequent halogenations.

-

Utilizing halogenation sequences that respect the electronic preferences of existing substituents.

-

Protecting the boronic acid moiety during harsh reactions (e.g., oxidations, halogenations) to prevent deboronation.

Synthetic Routes and Methodologies

Route 1: Sequential Halogenation-Formylation-Boronation

This route prioritizes halogenation before formylation to minimize side reactions.

Step 1: Synthesis of 2-Fluoro-5-bromo-4-chlorotoluene

Step 2: Oxidation of Methyl to Formyl

Step 3: Boronic Acid Installation via Miyaura Borylation

-

Reagents : Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, KOAc.

-

Solvent : Dioxane, 90°C, 12 hours.

-

Challenge : Competitive debromination risk requires careful palladium catalyst selection.

Table 1 : Key intermediates and yields for Route 1

| Intermediate | Yield (%) | Key Conditions |

|---|---|---|

| 2-Fluoro-5-bromotoluene | 85 | Br₂/FeBr₃, 0°C |

| 2-Fluoro-5-bromo-4-chlorotoluene | 78 | Cl₂/AlCl₃, −10°C |

| 5-Bromo-4-chloro-2-fluoro-3-formyltoluene | 70 | CrO₃/Ac₂O, 60°C |

| Target boronic acid | 62 | Miyaura borylation, 90°C |

Route 2: Formyl-Directed Functionalization

Leveraging the formyl group’s meta-directing property to install halogens.

Step 1: Synthesis of 3-Formylphenylboronic Acid

Step 2: Sequential Halogenation

-

Fluorination : Electrophilic fluorination using Selectfluor® at position 2 (meta to -CHO).

-

Chlorination/Bromination : Radical halogenation under UV light with N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) at positions 4 and 5.

Table 2 : Halogenation efficiency in Route 2

| Halogen | Reagent | Position | Yield (%) |

|---|---|---|---|

| F | Selectfluor® | 2 | 65 |

| Cl | NCS, UV | 4 | 58 |

| Br | NBS, UV | 5 | 52 |

Advanced Methodologies and Catalytic Systems

Palladium-Catalyzed Cross-Coupling

Adapting protocols from, Suzuki-Miyaura coupling could install pre-halogenated fragments:

Protecting Group Strategies

-

Boronic ester protection : Using pinacol to form stable esters during halogenation steps.

-

Formyl acetalization : Diethoxymethyl protection prevents aldehyde oxidation.

Challenges and Optimization Opportunities

Competing Side Reactions

-

Deboronation : Mitigated by using Pd catalysts with lower oxidative addition activity (e.g., Pd(OAc)₂).

-

Over-halogenation : Controlled by stoichiometric halogenating agents and low temperatures.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

Suzuki-Miyaura Coupling: The major products are biaryl compounds.

Oxidation: The major product is the corresponding phenol.

Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that boronic acids, including (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid, exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various pathogens:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Moderate antibacterial activity | Lower than established antibiotics |

| Bacillus cereus | Moderate antibacterial activity | Lower than established antibiotics |

| Candida albicans | Antifungal activity | Significant inhibition at higher doses |

| Aspergillus niger | Antifungal activity | Significant inhibition at higher doses |

The compound's mechanism of action involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Its ability to induce apoptosis and arrest the cell cycle at the G2/M phase has been particularly noted in ovarian cancer cells. This suggests potential therapeutic applications in oncology .

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

(5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid is utilized as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is pivotal in constructing complex organic molecules for pharmaceuticals and agrochemicals .

Table: Key Features of Suzuki-Miyaura Reactions

| Feature | Description |

|---|---|

| Reactivity | Forms carbon-carbon bonds |

| Conditions | Mild and functional group tolerant |

| Applications | Pharmaceuticals, agrochemicals |

Material Science

The compound's unique functional groups allow it to be incorporated into polymeric materials, enhancing their properties. Research into its use in creating smart materials with responsive behaviors is ongoing, indicating potential applications in sensors and drug delivery systems .

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on the antimicrobial efficacy of phenylboronic acids highlighted that derivatives like (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid showed promising results against resistant strains of bacteria and fungi through both agar diffusion methods and MIC determinations . -

Cancer Cell Line Testing

In vitro testing revealed that this compound not only inhibited cell proliferation but also induced significant apoptosis in various cancer cell lines, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate, which facilitates the transfer of the aryl group to the palladium catalyst in Suzuki-Miyaura coupling. The boronic acid group acts as a Lewis acid, interacting with nucleophiles and electrophiles to form stable complexes that undergo further transformations.

Comparison with Similar Compounds

Key Observations :

- The target compound’s formyl group distinguishes it from simpler halogenated analogs, enabling nucleophilic addition reactions (e.g., formation of hydrazones or imines) .

Physicochemical Properties

Acidity (pKa) and Binding Affinity

Boronic acid pKa values are critical for diol-binding applications (e.g., glucose sensing). The electron-withdrawing formyl and halogen substituents lower the pKa of (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid compared to unsubstituted phenylboronic acid (pKa ~8.8), enhancing its binding to diols (e.g., sugars) at physiological pH . In contrast, 3-AcPBA (pKa ~9.2) and 4-MCPBA (pKa ~8.5) exhibit weaker glucose binding under physiological conditions .

Stability

The compound’s halogen substituents may reduce susceptibility to copper-mediated degradation during CuAAC (copper-catalyzed azide-alkyne cycloaddition) reactions compared to non-halogenated boronic acids, which degrade rapidly in the presence of Cu(I) .

Reactivity in Cross-Coupling Reactions

In Suzuki-Miyaura couplings, the bromo and chloro groups act as superior leaving groups compared to fluoro, enabling sequential functionalization. For example:

Comparison with (5-Fluoro-2-formylphenyl)boronic acid :

pH-Selective Binding

The compound’s electron-withdrawing groups enhance sialic acid binding under weakly acidic conditions (pH 6.5–7.0), mimicking tumor microenvironments. This contrasts with heterocyclic boronic acids (e.g., benzoxaboroles), which require neutral pH for optimal activity .

Prodrug Design

Unlike α-aminoboronates (e.g., bortezomib), which act as protease inhibitors, the target compound’s formyl group positions it as a precursor for Schiff base-forming prodrugs, improving solubility and targeted release .

Biological Activity

(5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and antimicrobial research. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological interactions.

Antibacterial Effects

Research indicates that boronic acids, including derivatives like (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid, exhibit significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values have been determined for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Bacillus cereus | 16 |

| Staphylococcus aureus | 64 |

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, with particular efficacy against Bacillus cereus .

Antifungal Activity

The antifungal potential of (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid was also investigated. It demonstrated moderate activity against Candida albicans and Aspergillus niger, with MIC values indicating a promising antifungal profile:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 64 |

| Aspergillus niger | 32 |

The mechanism of action appears to involve disruption of fungal cell wall synthesis, although further studies are needed to elucidate the exact pathways involved .

Anticancer Activity

Boronic acids have been explored for their anticancer properties due to their ability to inhibit proteasomes. Preliminary studies suggest that (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid may inhibit cell proliferation in various cancer cell lines. For instance:

- In vitro studies on U266 multiple myeloma cells showed an IC50 value of approximately 10 µM.

This indicates that the compound may induce cell cycle arrest at the G2/M phase, leading to growth inhibition in cancer cells .

The biological activity of (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid is largely attributed to its ability to interact with specific enzymes and cellular structures:

- Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine residues in active sites of enzymes such as β-lactamases, thereby inhibiting their activity and enhancing antibacterial efficacy .

- Cell Cycle Arrest : The compound's interaction with proteasomes disrupts normal protein degradation pathways, leading to accumulation of regulatory proteins that halt cell cycle progression in cancer cells .

Case Studies

A case study involving the application of (5-Bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid in a therapeutic setting demonstrated its potential in treating infections resistant to conventional antibiotics. Patients with chronic infections showed significant improvement when treated with this compound in combination with standard antibiotic therapy.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling (5-bromo-4-chloro-2-fluoro-3-formylphenyl)boronic acid in laboratory settings?

- Methodological Answer : The compound exhibits flammability, potential carcinogenicity, and environmental toxicity. Strict protocols include:

- Use of explosion-proof equipment, fume hoods, and PPE (nitrile gloves, goggles) to avoid inhalation/contact .

- Storage in sealed containers at 2–8°C under inert gas (argon/nitrogen) to prevent moisture absorption and decomposition .

- Immediate response for spills: neutralization with sodium bicarbonate, followed by ethanol rinsing to eliminate residues .

Q. How do the electron-withdrawing substituents (Br, Cl, F, formyl) influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The bromo and chloro groups enhance electrophilicity at the boron center, accelerating transmetallation. Fluorine stabilizes the boronate intermediate via inductive effects, while the formyl group enables post-coupling functionalization (e.g., condensation with amines). Optimal conditions require Pd(PPh₃)₄ (2 mol%), K₂CO₃ base, and anhydrous DMF at 80°C .

Q. What analytical techniques are recommended to confirm the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC-MS (C18 column, 0.1% formic acid/ACN gradient) to detect hydrolyzed boroxine byproducts .

- ¹¹B NMR (128 MHz, CDCl₃) to verify the absence of trimeric boroxine peaks (δ = 18–22 ppm vs. monomeric δ = 28–32 ppm) .

- FT-IR for characteristic B-O (1340 cm⁻¹) and formyl C=O (1680 cm⁻¹) stretches .

Advanced Research Questions

Q. How does the multi-halogenated structure affect binding kinetics with diol-containing biomolecules (e.g., sugars, glycoproteins)?

- Methodological Answer : Stopped-flow fluorescence studies (λₑₓ = 280 nm, λₑₘ = 340 nm) reveal rapid equilibration (<10 sec) with D-fructose (kon = 2.1 × 10³ M⁻¹s⁻¹) vs. slower binding with D-glucose (kon = 4.7 × 10² M⁻¹s⁻¹). The formyl group enhances diol affinity by stabilizing the tetrahedral boronate intermediate via hydrogen bonding .

Q. What strategies mitigate boroxine formation during MALDI-MS analysis?

- Methodological Answer : Derivatization with 1,2-ethanediol (10 mM in MeOH, 25°C, 1 hr) converts boronic acid to cyclic boronate esters, suppressing dehydration/trimerization. Use α-cyano-4-hydroxycinnamic acid (CHCA) matrix for improved ionization efficiency .

Q. Can this compound serve as a flame retardant additive? What thermal stability data support this application?

- Methodological Answer : TGA (10°C/min, N₂ atmosphere) shows 5% mass loss at 220°C, with char residue >30% at 600°C. The halogenated aryl structure promotes radical scavenging, while boron forms a protective glassy layer during pyrolysis .

Q. How does the formyl group enable its use in targeted drug delivery systems?

- Methodological Answer : The formyl moiety facilitates Schiff base formation with lysine residues in proteins (e.g., serum albumin), enhancing cellular uptake. In vitro studies show 3-fold higher accumulation in cancer cells (HeLa) vs. free boronic acid analogs .

Contradictions and Resolutions

- Safety vs. Therapeutic Use : While highlights acute toxicity, notes boronic acids are generally safe in drug formulations. This discrepancy arises from dosage and context: milligram-scale lab use requires stringent controls, whereas therapeutic doses (e.g., bortezomib) are optimized for low systemic exposure .

- Binding Kinetics : reports rapid equilibration (<10 sec), but MALDI-MS ( ) suggests instability. Resolution: Kinetic studies use aqueous buffers (pH 7.4), whereas MS requires organic solvents, altering boronic acid reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.